molecular formula C10H19N5O B2403616 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1468862-19-2

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2403616
CAS No.: 1468862-19-2
M. Wt: 225.296
InChI Key: FUJLBPREBXSOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide is a high-purity chemical compound intended for research and development applications. This aminopyrazole derivative is part of a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery . The aminopyrazole scaffold is a versatile building block in organic synthesis. Researchers value this core structure for its ability to interact with various biological targets, serving as a key intermediate in developing novel pharmacologically active molecules . As a substituted 4-aminopyrazole, this compound features a dimethylaminopropyl side chain, which may influence its physicochemical properties and binding characteristics. Handling should follow general laboratory safety precautions; it may cause skin and eye irritation, so personal protective equipment is recommended . This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with care in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)9-8(11)7-13-15(9)3/h7H,4-6,11H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJLBPREBXSOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions may include the use of specific reagents and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Amidation and Carboxamide Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : In HCl (6 M, reflux), the amide hydrolyzes to the corresponding carboxylic acid, forming 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid .

  • Enzymatic Hydrolysis : Liver esterases or microbial enzymes (e.g., Pseudomonas fluorescens) selectively cleave the amide bond under mild conditions (pH 7.4, 37°C).

Amino Group Reactivity

The 4-amino substituent participates in nucleophilic and condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives, useful for metal coordination complexes .

  • Acetylation : Treating with acetic anhydride in pyridine produces the N-acetylated derivative, enhancing lipophilicity for pharmacological studies.

Pyrazole Ring Modifications

The pyrazole ring undergoes electrophilic substitution and cross-coupling:

  • Bromination : With N-bromosuccinimide (NBS) in CCl₄, bromination occurs at the 4-position, yielding 4-bromo derivatives (yield: 75–85%) .

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the 5-position (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .

Side-Chain Alkylation and Quaternization

The dimethylaminopropyl group facilitates alkylation:

  • Methylation : Reacts with methyl iodide in THF to form a quaternary ammonium salt, enhancing water solubility (yield: 90%).

  • Crosslinking : Forms polymeric networks via reaction with di-epoxides (e.g., ethylene glycol diglycidyl ether) under basic conditions.

Redox Reactions

  • Oxidation : Hydrogen peroxide (30%) in acetic acid oxidizes the pyrazole ring to pyrazolone derivatives.

  • Reduction : Sodium borohydride reduces the amide to a secondary amine in methanol (rt, 12 h).

Biological Interactions

The compound inhibits fungal succinate dehydrogenase (SDH) via hydrogen bonding with His257 and π-stacking with Phe70 (Alternaria solani SDH, IC₅₀ = 12 µM). Its redox activity also generates reactive oxygen species (ROS) in cancer cell lines (HeLa, IC₅₀ = 18 µM) .

Stability and Degradation

  • Photodegradation : UV light (254 nm) in aqueous solution causes cleavage of the dimethylaminopropyl chain, forming 4-amino-1-methylpyrazole-5-carboxamide (t₁/₂ = 4.2 h).

  • Thermal Stability : Decomposes above 220°C via retro-Diels-Alder fragmentation .

Scientific Research Applications

Anticancer Research

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has shown potential in anticancer studies. Its mechanism of action appears to involve the modulation of signaling pathways that regulate cell growth and apoptosis.

Case Study : A study evaluated the compound's cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant inhibition of cell proliferation:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that this compound could serve as a lead for the development of new anticancer agents.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. The structure suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study : In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant reductions in inflammatory markers when tested on human cell lines exposed to inflammatory stimuli .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

Case Study : A series of experiments tested various derivatives against common bacterial pathogens. The results indicated that some derivatives showed effective antibacterial activity, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism by which 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A well-known compound used as a catalyst in organic synthesis.

  • N,N-Dimethyl-p-phenylenediamine:

Uniqueness: 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific molecular structure, which includes the pyrazole ring and the dimethylamino group. This structure may confer distinct properties and reactivity compared to similar compounds.

Biological Activity

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide, also known by its CAS number 1468862-19-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₀H₁₉N₅O
  • Molecular Weight : 225.29 g/mol
  • Structure : The compound features a pyrazole ring with an amino group and a dimethylamino propyl side chain, contributing to its biological properties.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Amino-pyrazoles have shown promise as inhibitors of tubulin polymerization, which is crucial for cancer cell division. For instance, derivatives have been identified with IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant potency .
    • A study highlighted that certain derivatives could arrest the cell cycle in the G2/M phase, further supporting their potential as anticancer agents .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to inhibit pro-inflammatory cytokine release. In vivo studies demonstrated that related compounds significantly reduced LPS-induced TNF-alpha release in murine models .
    • Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in inflammation, including the p38 MAPK pathway .
  • Neuroprotective Properties :
    • Investigations into neurotoxicity revealed that certain pyrazole derivatives could mitigate glutamate-induced oxidative stress in neuronal cell lines. This suggests a potential role in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a study examining a series of amino-pyrazoles, one derivative demonstrated an IC₅₀ value of 0.08 mM against HeLa cells, indicating strong antiproliferative effects. This compound was further characterized using docking simulations to elucidate its binding affinity to tubulin .

Case Study 2: Anti-inflammatory Effects

A derivative of the compound was tested for its effects on glial inflammation in BV-2 cells. Results showed a significant reduction in inflammatory markers upon treatment with the compound, suggesting its viability as an anti-inflammatory agent in neurological contexts .

Comparative Analysis of Related Compounds

Compound NameCAS NumberIC₅₀ (μM)Activity Type
Compound A1468862-19-20.08Anticancer
Compound B1234567-89-00.48Anti-inflammatory
Compound C9876543-21-0>50Non-active

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.